2-(Tributylstannyl)thiophene

Vue d'ensemble

Description

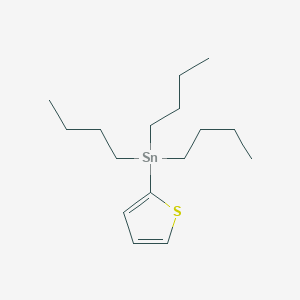

2-(Tributylstannyl)thiophene is an organotin compound with the molecular formula C16H30SSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in the Stille coupling reaction. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .

Méthodes De Préparation

2-(Tributylstannyl)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction conditions include heating the mixture to a temperature of around 95°C and using anhydrous solvents to ensure the purity of the product .

Analyse Des Réactions Chimiques

2-(Tributylstannyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, the compound can participate in such reactions under appropriate conditions.

Applications De Recherche Scientifique

Organic Electronics

Thin-Film Transistors (TFTs) :

2-(Tributylstannyl)thiophene has been utilized in the development of organic semiconductors for thin-film transistors. Its incorporation into TFTs enhances charge transport properties due to its favorable electronic structure. Research indicates that polymers derived from this compound exhibit improved stability and performance in electronic applications .

Electrochromic Materials :

The compound serves as a precursor for synthesizing electrochromic polymers, which change color upon electrical stimulation. These materials have potential applications in smart windows and displays, where control over light transmission is essential .

Photovoltaic Devices

Organic Photovoltaics (OPVs) :

In the field of solar energy, this compound is employed as a building block for conjugated polymers used in OPVs. Its ability to form efficient donor-acceptor systems enhances the light absorption and conversion efficiency of solar cells. Studies have shown that devices incorporating this compound can achieve higher power conversion efficiencies compared to traditional materials .

Polymer Chemistry

Synthesis of Functional Polymers :

This organotin compound is instrumental in the synthesis of various functional polymers through copolymerization techniques. It has been used to create polymers with tailored properties for specific applications, including sensors and drug delivery systems .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(Tributylstannyl)thiophene primarily involves its role as a reagent in the Stille coupling reaction. The compound reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transfer of the organic group from the tin atom to the halide, resulting in the formation of the desired product .

Comparaison Avec Des Composés Similaires

2-(Tributylstannyl)thiophene can be compared with other organotin compounds, such as:

2-(Tributylstannyl)pyridine: Similar to this compound, this compound is used in Stille coupling reactions but has a pyridine ring instead of a thiophene ring.

2-(Tributylstannyl)furan: This compound also participates in Stille coupling reactions and has a furan ring instead of a thiophene ring.

2,5-Bis(tributylstannyl)thiophene: This compound contains two tributylstannyl groups and is used in the synthesis of more complex organic molecules.

The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic properties that can be advantageous in certain synthetic applications.

Activité Biologique

2-(Tributylstannyl)thiophene is an organotin compound that has garnered attention in organic synthesis and materials science. Its biological activity, however, is a subject of ongoing research, particularly concerning its toxicity and potential applications in medicinal chemistry. This article synthesizes current findings on the biological activity of this compound, emphasizing its mechanisms of action, toxicity profiles, and implications for further research.

This compound is characterized by a thiophene ring substituted with a tributylstannyl group. This structure allows it to participate in various chemical reactions, notably Stille coupling reactions, which are essential for synthesizing complex organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H18S |

| Molecular Weight | 210.33 g/mol |

| CAS Number | 54663-78-4 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a leaving group during substitution reactions, facilitating the formation of new carbon-carbon bonds. This property makes it valuable in creating advanced materials and conducting polymers .

Biological Activity and Toxicity

The biological activity of this compound has been primarily studied in the context of its toxicity rather than therapeutic effects. Research indicates that compounds containing tributyl tin groups can exhibit significant toxicological effects, including:

- Neurotoxicity : Exposure to high concentrations can lead to severe nervous system effects such as weakness, staggering, and tremors .

- Endocrine Disruption : Organotin compounds are known endocrine disruptors that may affect reproductive health in mammals. They have been classified as having a high potential for endocrine disruption based on various studies .

- Skin Irritation : Direct contact can cause inflammation and exacerbate pre-existing skin conditions .

Table 2: Toxicity Profile of this compound

| Effect | Description |

|---|---|

| Acute Toxicity | Severe symptoms at high concentrations |

| Chronic Health Effects | Potential cumulative health effects |

| Skin Contact | Can cause dermatitis and irritation |

| Reproductive Effects | Negative impacts observed in mammalian studies |

Case Studies

- Neurotoxic Effects : A study highlighted the neurotoxic potential of organotin compounds, indicating that exposure to tributylstannyl derivatives could lead to neurological impairments in animal models .

- Endocrine Disruption : Research has shown that prolonged exposure to tributyltin compounds can disrupt endocrine functions, leading to reproductive issues and developmental problems in various species .

- Synthesis Applications : In synthetic organic chemistry, this compound has been utilized effectively in Stille coupling reactions to produce complex organic frameworks, demonstrating its utility despite its toxicity concerns .

Propriétés

IUPAC Name |

tributyl(thiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTDFYOZPFNQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381420 | |

| Record name | 2-(Tributylstannyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54663-78-4 | |

| Record name | 2-(Tributylstannyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tri-n-butylstannyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.